molecular formula C9H12Cl3N B13998501 3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride CAS No. 6229-86-3

3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride

Cat. No.: B13998501
CAS No.: 6229-86-3
M. Wt: 240.6 g/mol
InChI Key: OFHUVEDFQIRAKY-UHFFFAOYSA-N
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Description

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a chemical compound that belongs to the class of organic compounds known as substituted amphetamines. These compounds are characterized by the presence of a benzene ring substituted with an ethanamine group and additional functional groups. This particular compound features two chlorine atoms and a methyl group, making it unique in its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, ethanamine, and chlorinating agents.

    Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methylation: The ethanamine group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its use in the treatment of certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A well-known stimulant with a similar structure but lacking the chlorine and methyl groups.

    Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to different pharmacological effects.

    Phenethylamine: The parent compound of many substituted amphetamines, with a simpler structure.

Uniqueness

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is unique due to the presence of chlorine atoms and a methyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)-(9ci) is a compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological systems in specific ways. Further research is needed to fully understand its potential and applications.

Properties

CAS No.

6229-86-3

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H

InChI Key

OFHUVEDFQIRAKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)N.Cl

Origin of Product

United States

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